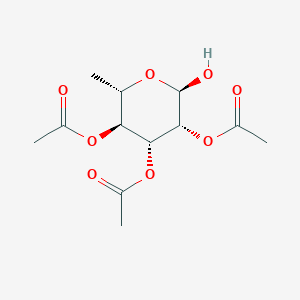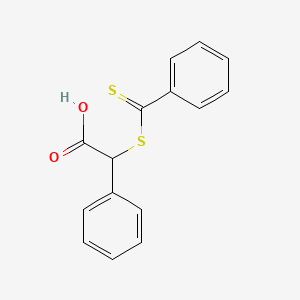
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of N,N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . This method allows for the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The cyclohexane ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Applications De Recherche Scientifique
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate: This compound has a similar cyclohexane structure but with different functional groups.
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl carbonochloridate: Another similar compound with a carbonochloridate group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9+,10-/m0/s1 |
Clé InChI |
MNVSUVYRIVXDBK-AEJSXWLSSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@H](C1)C(=O)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)



![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)


![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)
